2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Nevertheless, the compound's structure suggests that it could be involved in pharmaceutical research, particularly in the development of new drugs targeting specific receptors or biological pathways, given its complex structure that implies potential specificity to target molecules or cells. The presence of a pyrazolo[3,4-d]pyrimidin moiety, for example, might indicate its utility in targeting enzymes or receptors in the body, which is a common approach in the development of treatments for diseases such as cancer, neurological disorders, and metabolic diseases.
Research Applications of Similar Compounds:
Drug Development and Pharmacokinetics
Studies often focus on the pharmacokinetics, metabolism, and excretion of novel compounds to understand how they behave in the body, which is crucial for drug development. For instance, research on compounds with similar complex structures includes investigating their absorption, distribution, metabolism, and excretion (ADME) profiles in healthy subjects to inform dosage and delivery methods (Shilling et al., 2010).
Biological Effects and Mechanisms of Action
Studies might explore the biological effects of these compounds on specific cellular pathways or disease models. This includes investigating their potential anti-inflammatory, anti-cancer, or neuroprotective effects based on their interaction with specific cellular targets.
Safety and Toxicology
Research into the safety profile, potential toxicological effects, and relative abuse liability of new compounds is vital. This includes determining any adverse effects, potential for overdose, or misuse, which is crucial for compounds that may have pharmacological applications (Carter et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O4/c1-15-6-4-7-17(10-15)31-23-20(13-26-31)24(34)29-25(28-23)32-21(11-16(2)30-32)27-22(33)14-36-19-9-5-8-18(12-19)35-3/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOKPJKRRPTDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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